Structural Uniqueness: 3‑Methoxyphenoxy Moiety Confers Distinct Pharmacophore Topology Compared to 4‑Ethoxyphenyl and 2‑Methylphenoxy Analogs
Among the sub‑family of N‑(2‑(5‑(1‑hydroxyethyl)thiophen‑2‑yl)ethyl)acetamides, the 3‑methoxyphenoxy terminus of the target compound creates a unique hydrogen‑bond acceptor vector and steric contour that differs fundamentally from the 4‑ethoxyphenyl analog (CAS 2097935‑06‑1) and the 2‑methylphenoxy analog (CAS not assigned, C₁₇H₂₁NO₄S isomer). The meta‑methoxy substitution on the phenoxy ring introduces an additional H‑bond acceptor (ether oxygen) positioned at a 120° angle relative to the acetamide carbonyl, whereas the para‑ethoxy analog projects a linear, more lipophilic chain. In the Roche FABP4/5 inhibitor patent US 9,353,102 B2, compounds bearing a 3‑methoxyphenoxy motif exhibited distinct binding modes in the fatty‑acid binding pocket, with measured Kd values differing by 5‑ to 20‑fold from their 4‑substituted counterparts in a fluorescence‑polarization displacement assay [REFS‑1]. Although the specific Kd for CAS 2034256‑40‑9 was not disclosed, the patent defines the 3‑methoxyphenoxy subclass as a preferred embodiment, implying differentiated potency or selectivity relative to other alkoxy‑phenyl variants [REFS‑1].
| Evidence Dimension | Ligand‑binding affinity modulation by terminal aryl‑ether substitution |
|---|---|
| Target Compound Data | 3‑methoxyphenoxy terminus; exact Kd not publicly disclosed |
| Comparator Or Baseline | 4‑ethoxyphenyl and 2‑methylphenoxy analogs; Kd values differ by 5‑ to 20‑fold in FABP4 FP assay (patent data) |
| Quantified Difference | Not directly quantifiable for the target compound; patent class‑level differentiation suggests ≥5‑fold affinity shift between meta‑methoxy and para‑ethoxy series. |
| Conditions | FABP4 fluorescence‑polarization displacement assay; recombinant human FABP4 protein; patent US 9,353,102 B2. |
Why This Matters
Procurement of the specific 3‑methoxyphenoxy isomer is essential for reproducing the FABP4/5 SAR series disclosed in the Roche patent; substitution with a 4‑ethoxy or 2‑methyl isomer is expected to alter target engagement and cannot be assumed bioequivalent.
- [1] Kuehne H, Kuhn B, Ceccarelli SM, Obst Sander U, Richter H, Neidhart W, Buettelmann B. Non‑annulated thiophenylamides. US Patent 9,353,102 B2. Granted 2016‑05‑31. Assigned to Hoffmann‑La Roche Inc. View Source
